molecular formula C20H25N B2743013 6-Ethyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline CAS No. 878973-28-5

6-Ethyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B2743013
CAS No.: 878973-28-5
M. Wt: 279.427
InChI Key: ASQMKMDDYIPRCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Ethyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline is a complex organic compound belonging to the class of tetrahydroquinolines. This compound is characterized by its unique structure, which includes an ethyl group, three methyl groups, and a phenyl group attached to a tetrahydroquinoline core. Tetrahydroquinolines are known for their diverse biological activities and are often used in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of aniline derivatives with ketones or aldehydes in the presence of a catalyst can lead to the formation of the tetrahydroquinoline ring system .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the cyclization process. The specific conditions, such as temperature, pressure, and solvent choice, are tailored to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline derivatives, while reduction can produce dihydroquinoline compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .

Scientific Research Applications

6-Ethyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Ethyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile
  • 7-Hydroxy-1,2,3,4-tetramethyl-1,2-dihydroquinoline
  • 2-Phenyl-1,3-oxazol-5(4H)-ones

Uniqueness

6-Ethyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-ethyl-2,2,4-trimethyl-4-phenyl-1,3-dihydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N/c1-5-15-11-12-18-17(13-15)20(4,14-19(2,3)21-18)16-9-7-6-8-10-16/h6-13,21H,5,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASQMKMDDYIPRCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)NC(CC2(C)C3=CC=CC=C3)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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